molecular formula C14H18N2O B14684024 4'-Methyl-2-(piperidinoimino)acetophenone CAS No. 25555-28-6

4'-Methyl-2-(piperidinoimino)acetophenone

Katalognummer: B14684024
CAS-Nummer: 25555-28-6
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: BUCGSOZNEVWNJA-RVDMUPIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Methyl-alpha-(piperidinoimino)acetophenone is a chemical compound with the molecular formula C14H18N2O. It is known for its unique structure, which includes a piperidine ring and a methyl group attached to an acetophenone core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-alpha-(piperidinoimino)acetophenone typically involves the reaction of p-tolyl-magnesium halide with acetic anhydride in the presence of suitable ethers. The reaction is carried out at temperatures ranging from -40 to +10 degrees Celsius . This method ensures the production of isomerically pure 4-methylacetophenone, which is crucial for its application in various industries.

Industrial Production Methods

Industrial production of 4’-Methyl-alpha-(piperidinoimino)acetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation, is employed to isolate the desired product from any by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Methyl-alpha-(piperidinoimino)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 4’-Methyl-alpha-(piperidinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to various biochemical responses .

Eigenschaften

CAS-Nummer

25555-28-6

Molekularformel

C14H18N2O

Molekulargewicht

230.31 g/mol

IUPAC-Name

(2E)-1-(4-methylphenyl)-2-piperidin-1-yliminoethanone

InChI

InChI=1S/C14H18N2O/c1-12-5-7-13(8-6-12)14(17)11-15-16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3/b15-11+

InChI-Schlüssel

BUCGSOZNEVWNJA-RVDMUPIBSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C(=O)/C=N/N2CCCCC2

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C=NN2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.